Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate
Description
Contextualization within Medicinal Chemistry Scaffolds
In medicinal chemistry, a scaffold is a core molecular structure upon which various functional groups can be built to create a library of related compounds. Ethyl 1-(4-fluoro-benzyl)-piperidine-4-carboxylate is an exemplary scaffold because it provides a robust framework that can be systematically modified. The ethyl carboxylate group at the 4-position of the piperidine (B6355638) ring and the 4-fluorobenzyl group attached to the piperidine nitrogen are key points for chemical modification.
The value of such scaffolds lies in their ability to serve as starting materials for creating novel pharmaceuticals. nbinno.com For instance, related structures are used as building blocks in the synthesis of receptor agonists and antagonists. The presence of the fluorobenzyl group, in particular, can enhance lipophilicity, which may improve a compound's bioavailability and effectiveness in biological systems. chemimpex.com Researchers utilize these types of intermediates to synthesize molecules for studying the mechanisms of action of specific receptors or to develop new therapeutic agents.
Significance of Piperidine Derivatives in Drug Discovery and Development
The piperidine ring is a six-membered heterocycle containing a nitrogen atom, which is one of the most important and frequently encountered structural motifs in pharmaceuticals. researchgate.netnih.gov Piperidine and its derivatives are cornerstones in the design of drugs and play a pivotal role in the pharmaceutical industry. researchgate.netnih.gov Their derivatives are found in more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of biological activities. researchgate.netnih.gov
The widespread use of the piperidine scaffold is due to its ability to interact with biological targets in a three-dimensional space, and its basic nitrogen atom can be protonated at physiological pH, facilitating interactions with biological receptors. Piperidine-containing compounds have been developed for a vast range of therapeutic applications. researchgate.netencyclopedia.pub
Table 1: Therapeutic Applications of Piperidine Derivatives
| Therapeutic Area | Examples of Biological Activity |
| Oncology | Anticancer, Antitumor researchgate.netencyclopedia.pub |
| Infectious Diseases | Antiviral, Antimalarial, Antimicrobial, Antifungal, Antiparasitic researchgate.netencyclopedia.pub |
| Cardiovascular | Antihypertension, Anticoagulants researchgate.netresearchgate.net |
| Central Nervous System (CNS) | Analgesic, Anti-Alzheimer, Antipsychotic, Neuroprotective, CNS Modulators researchgate.netresearchgate.net |
| Inflammation & Immunology | Anti-inflammatory, Antihistamines researchgate.netresearchgate.net |
Rationale for Fluorine Incorporation in Lead Optimization and its Impact on Biological Activity
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry for optimizing molecular properties and enhancing therapeutic potential. tandfonline.comresearchgate.net The selective placement of fluorine atoms can profoundly influence a molecule's pharmacokinetic and physicochemical properties. tandfonline.comnih.gov This is due to the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. tandfonline.commdpi.com
In the case of this compound, the fluorine atom on the benzyl (B1604629) ring is a critical feature. The strategic introduction of fluorine can lead to several beneficial effects during the lead optimization phase of drug discovery. researchgate.net
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. Replacing a hydrogen atom with fluorine at a site susceptible to metabolic oxidation can block this process, thereby increasing the metabolic stability and half-life of the drug. tandfonline.com
Binding Affinity: The high electronegativity of fluorine can alter the electronic properties of a molecule, leading to more favorable interactions with the target protein or enzyme. tandfonline.commdpi.com This can result in increased binding affinity and potency. mdpi.com The fluorinated benzyl group may fit into a hydrophobic pocket of a protein, enhancing the drug's activity. mdpi.com
Physicochemical Properties: Fluorine can modulate a molecule's lipophilicity, which affects its solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. researchgate.netresearchgate.net Judicious fluorination can help achieve an optimal balance of properties to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net
pKa Modification: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as the nitrogen in the piperidine ring. researchgate.netmdpi.com This can be a crucial tool for controlling the ionization state of a drug, which in turn affects its solubility, receptor binding, and cellular uptake. mdpi.com
Table 2: Key Impacts of Fluorine Incorporation in Drug Design
| Property Affected | Rationale and Consequence |
| Metabolic Stability | C-F bond is stronger than C-H, blocking metabolic oxidation and increasing drug half-life. tandfonline.com |
| Binding Affinity | Fluorine's electronegativity can enhance electrostatic interactions with the target, improving potency. mdpi.combenthamscience.com |
| Lipophilicity & Permeability | Can increase lipophilicity, improving membrane permeation and absorption. researchgate.netresearchgate.net |
| pKa Modulation | Powerful electron-withdrawing effects can alter the acidity/basicity of nearby groups, affecting solubility and target interaction. researchgate.netmdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 1-[(4-fluorophenyl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO2/c1-2-19-15(18)13-7-9-17(10-8-13)11-12-3-5-14(16)6-4-12/h3-6,13H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWGWMKYWAEZQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate
Established synthetic routes typically involve the construction of the piperidine (B6355638) ring followed by functionalization, or the modification of pre-existing piperidine building blocks. These methods are valued for their reliability and use of readily available starting materials.
A direct and common method for the synthesis of this compound is the N-alkylation of ethyl piperidine-4-carboxylate (also known as ethyl isonipecotate) via a nucleophilic substitution reaction. In this approach, the secondary amine of the piperidine ring acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl chloride.
The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid formed as a byproduct. A polar aprotic solvent like methylene (B1212753) chloride, acetonitrile (B52724), or dimethylformamide (DMF) is often used to facilitate the reaction. A similar synthesis for the non-fluorinated analog, ethyl 1-benzylpiperidine-4-carboxylate, involves reacting ethyl isonipecotate with benzyl (B1604629) bromide and triethylamine in methylene chloride, yielding the final product. prepchem.com This well-established transformation provides a reliable and high-yielding pathway to the target compound.
Reaction Scheme:
Ethyl piperidine-4-carboxylate + 4-Fluorobenzyl chloride → this compound + HCl
| Reactant 1 | Reactant 2 | Reagents | Product |
| Ethyl piperidine-4-carboxylate | 4-Fluorobenzyl chloride | Base (e.g., Triethylamine, K₂CO₃), Solvent (e.g., CH₂Cl₂, DMF) | This compound |
More complex strategies involve the de novo construction of the piperidine ring system. These multi-step syntheses offer flexibility in introducing various substituents. One of the most classic methods for creating 4-substituted piperidines is based on the Dieckmann condensation. dtic.mil This process typically begins with the Michael addition of a primary amine to two equivalents of an acrylate (B77674) ester. The resulting diester intermediate then undergoes an intramolecular Dieckmann condensation to form a β-keto ester, which can be subsequently hydrolyzed and decarboxylated to yield a 4-piperidone. dtic.mil The piperidone can then be further functionalized to introduce the desired carboxylate group.
Another fundamental approach is the catalytic hydrogenation of pyridine (B92270) derivatives. dtic.milnih.gov A suitably substituted pyridine, such as ethyl isonicotinate, can be reduced to the corresponding piperidine under high pressure and temperature using catalysts like nickel, palladium, or rhodium. nih.govorganic-chemistry.org This method is a cornerstone of industrial piperidine synthesis. dtic.mil
| Strategy | Key Steps | Precursors |
| Dieckmann Condensation Route | 1. Double Michael Addition2. Intramolecular Condensation3. Hydrolysis & Decarboxylation | Primary Amine, Acrylate Esters |
| Pyridine Hydrogenation | 1. Catalytic Reduction | Substituted Pyridine (e.g., Ethyl Isonicotinate) |
Esterification is a crucial step if the synthesis starts from the corresponding carboxylic acid, namely 1-(4-Fluorobenzyl)-piperidine-4-carboxylic acid. The direct conversion of the carboxylic acid to the ethyl ester can be achieved through Fischer esterification, where the acid is refluxed in absolute ethanol (B145695) with a catalytic amount of a strong acid like sulfuric acid or hydrochloric acid. google.com Alternatively, the reaction can be performed using thionyl chloride to first generate an acyl chloride intermediate, which then readily reacts with ethanol to form the ester with high yield. chemicalbook.com
Ring formation reactions are central to building the piperidine core itself. As mentioned, the Dieckmann condensation is a powerful tool for cyclization that simultaneously installs a precursor to the carboxylate group. dtic.mil Other intramolecular cyclization strategies, such as the aza-Michael reaction, can also be employed to form the piperidine ring from an appropriately designed acyclic precursor containing both an amine and a Michael acceptor. nih.gov
Advanced Synthetic Approaches to Related Fluorinated Piperidines
The demand for structurally novel and stereochemically defined fluorinated piperidines in drug discovery has driven the development of more advanced synthetic methods. These techniques offer enhanced control over the placement of fluorine atoms and the three-dimensional arrangement of substituents.
Modern organofluorine chemistry provides powerful reagents for the introduction of fluorine into organic molecules. N-Fluorobenzenesulfonimide (NFSI) is a versatile and widely used electrophilic fluorinating agent. nih.govrsc.org It is valued for its stability, ease of handling compared to gaseous fluorine, and its ability to participate in a variety of fluorination reactions. nih.gov
In the context of synthesizing fluorinated heterocycles, NFSI is often used in the direct C–H fluorination of aromatic and heteroaromatic rings. nih.govrsc.org This is typically achieved through a transition-metal-catalyzed process, where a palladium or other metal catalyst directs the fluorination to a specific C-H bond. While direct C-H fluorination of a saturated piperidine ring is challenging, this method is highly effective for precursor aromatic rings (like pyridine) prior to reduction, or for aryl substituents attached to the piperidine core. NFSI can also serve as a nitrogen source in some reactions, highlighting its versatility. nih.gov
Controlling the stereochemistry of fluorinated piperidines is critical, as different stereoisomers can have vastly different biological activities. Asymmetric synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule.
Several strategies are employed to achieve stereochemical control:
Chiral Pool Synthesis : This approach utilizes readily available chiral starting materials. For instance, enantiopure piperidines can be synthesized from amino acids or other natural products. researchgate.net A stereocontrolled synthesis of fluorine-containing piperidine derivatives has been developed starting from an unsaturated bicyclic γ-lactam, where the stereochemistry of the final product is dictated by the chiral centers present in the starting material. researchgate.netjyu.fi
Chiral Auxiliaries : A chiral auxiliary can be temporarily attached to the substrate to direct a stereoselective reaction. One strategy for producing enantioenriched fluorinated piperidines involves the hydrogenation of a fluoropyridine precursor that has been reacted with a chiral auxiliary. After the hydrogenation step, the auxiliary is cleaved, yielding the chiral piperidine. nih.gov
Asymmetric Catalysis : This method uses a chiral catalyst to influence the stereochemical outcome of a reaction. For example, the asymmetric hydrogenation of a pyridine or enamine precursor using a chiral transition metal catalyst can provide enantiomerically enriched piperidines. nih.gov
These advanced methods are essential for creating the complex, stereochemically defined fluorinated piperidines that are increasingly important in medicinal chemistry. researchgate.net
| Asymmetric Strategy | Description | Example |
| Chiral Pool | Utilizes enantiomerically pure starting materials to transfer stereochemistry to the product. | Synthesis from chiral γ-lactams or amino acids. researchgate.netresearchgate.netjyu.fi |
| Chiral Auxiliary | A temporary chiral group directs a stereoselective transformation. | Hydrogenation of a fluoropyridine derivative attached to a chiral auxiliary. nih.gov |
| Asymmetric Catalysis | A small amount of a chiral catalyst creates a large amount of enantiomerically enriched product. | Asymmetric hydrogenation of prochiral precursors using chiral metal complexes. nih.gov |
Radical Cyclization and Dearomatization/Hydrogenation Strategies
While direct reports on the synthesis of ethyl 1-(4-fluorobenzyl)-piperidine-4-carboxylate via radical cyclization are not prevalent, this methodology represents a powerful tool for the construction of piperidine rings. nih.govrsc.org Radical cyclizations involving nitrogen-centered radicals or the cyclization of radicals onto nitrogen-containing functional groups can afford the piperidine skeleton. rsc.org For instance, a general approach could involve the cyclization of an acyclic precursor containing a radical precursor (e.g., a halide) and a suitably positioned nitrogen atom. The diastereoselectivity of such reactions can sometimes be enhanced through the use of specific reagents, such as using tris(trimethylsilyl)silane (B43935) instead of tributyltin hydride, which can lead to significantly higher diastereomeric ratios in the formation of 2,4-disubstituted piperidines. nih.gov
Another potent strategy for accessing saturated nitrogen heterocycles like piperidines is through the dearomatization of pyridine derivatives followed by hydrogenation. researchgate.netdigitellinc.com A recently developed dearomatization–hydrogenation (DAH) process allows for the synthesis of all-cis-(multi)fluorinated piperidines from fluoropyridine precursors. researchgate.net This one-pot, rhodium-catalyzed process enables the highly diastereoselective formation of substituted piperidines. Furthermore, a palladium-catalyzed heterogeneous hydrogenation of fluoropyridines offers a robust and straightforward method to produce a wide array of (multi)fluorinated piperidines. acs.org This approach is notable for its chemoselectivity, tolerating other aromatic systems. acs.org
Table 1: Comparison of General Piperidine Synthesis Strategies
| Methodology | General Approach | Potential Advantages |
|---|---|---|
| Radical Cyclization | Cyclization of an acyclic radical precursor onto a nitrogen-containing moiety. rsc.org | Formation of complex ring systems under mild conditions. nih.gov |
| Dearomatization/ Hydrogenation | Reduction of a substituted pyridine precursor. researchgate.net | Access to highly substituted and stereochemically defined piperidines. researchgate.netnih.gov |
Ugi Multicomponent Reactions for Piperidine Scaffold Derivatization
The Ugi four-component reaction (U-4CR) is a versatile and efficient method for generating molecular diversity and has been applied to the derivatization of piperidine scaffolds. nih.govmdpi.com This one-pot reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like structure. mdpi.com In the context of piperidine synthesis, a piperidone derivative can serve as the ketone component.
For instance, the solid-phase synthesis of N-substituted pyrrolidinone tethered to N-substituted piperidines has been achieved using an Ugi reaction where Boc-piperidone was the carbonyl reagent. nih.gov After the multicomponent condensation, the Boc protecting group is removed, allowing for further diversification of the piperidine nitrogen through reactions with sulfonyl chlorides, isocyanates, isothiocyanates, or carboxylic acids. nih.gov This strategy highlights the power of the Ugi reaction in creating libraries of complex piperidine derivatives from simple starting materials. nih.govnih.gov
Synthesis of Precursors and Intermediates (e.g., Ethyl 1-benzylpiperidine-4-carboxylate)
A common method for the synthesis of ethyl 1-benzylpiperidine-4-carboxylate involves the N-alkylation of ethyl isonipecotate (ethyl piperidine-4-carboxylate). prepchem.comchemicalbook.comchemdad.com In a typical procedure, ethyl isonipecotate is reacted with benzyl bromide or benzyl chloride in the presence of a base, such as triethylamine or potassium carbonate, and a suitable solvent like methylene chloride or toluene. prepchem.comchemicalbook.com The base neutralizes the hydrohalic acid formed during the reaction, driving the alkylation to completion. The product is then isolated after aqueous workup and purification.
Table 2: Reagents for the Synthesis of Ethyl 1-benzylpiperidine-4-carboxylate
| Reactant 1 | Reactant 2 | Base | Solvent |
|---|---|---|---|
| Ethyl isonipecotate prepchem.com | Benzyl bromide prepchem.com | Triethylamine prepchem.com | Methylene chloride prepchem.com |
| Ethyl isonipecotate chemicalbook.comchemdad.com | Benzyl chloride chemicalbook.comchemdad.com | Potassium carbonate chemicalbook.comchemdad.com | Toluene chemicalbook.comchemdad.com |
To synthesize the target molecule, ethyl 1-(4-fluorobenzyl)-piperidine-4-carboxylate, a similar N-alkylation strategy would be employed, substituting 4-fluorobenzyl bromide or 4-fluorobenzyl chloride for the benzyl halide.
Structure Activity Relationship Sar Studies and Molecular Design
Influence of the 4-Fluorobenzyl Moiety on Biological Activity and Selectivity
The N-benzyl group is a common feature in many biologically active piperidine (B6355638) derivatives. nih.govnih.gov The introduction of a fluorine atom at the para-position of this benzyl (B1604629) ring, creating the 4-fluorobenzyl moiety, significantly influences the compound's physicochemical properties and its interaction with biological targets. researchgate.net
Fluorine is a small, highly electronegative atom that can alter a molecule's metabolic stability, lipophilicity, and binding interactions without significantly increasing its size. researchgate.net In the context of N-benzyl piperidine analogues, the 4-fluorobenzyl group has been shown to be a key component for anchoring ligands to the catalytic site of certain enzymes. For instance, in studies of tyrosinase inhibitors based on a 4-(fluorobenzyl)piperazine core, the 4-fluorobenzyl portion orients towards the copper atoms in the enzyme's active site, which is a critical interaction for inhibitory activity. nih.gov This suggests that the electron-withdrawing nature and the potential for forming specific interactions (like hydrogen bonds or dipole interactions) of the fluorine atom are crucial for biological activity. researchgate.net
The position of the fluorine atom is also critical. Studies on related fluorinated compounds have demonstrated that positional isomers can have vastly different biological activities. The para-substitution is often preferred as it can enhance metabolic stability by blocking a potential site of oxidation on the aromatic ring. researchgate.net This strategic placement of fluorine can lead to improved bioavailability and a more favorable pharmacokinetic profile.
Research on various 1,4-disubstituted piperidine and piperazine (B1678402) derivatives has highlighted the importance of the N-substituent for potency. In a series of HIV-1 entry inhibitors, an N-(4-Fluoro-benzyl)piperazine analogue demonstrated significant potency, suggesting that this moiety is well-tolerated and contributes positively to the interaction with the CCR5 co-receptor. nih.gov
Role of Piperidine Ring Substitutions and Functionalization
The piperidine ring serves as a versatile scaffold in drug design, and its substitution pattern is a key determinant of biological activity. thieme-connect.comnih.gov In Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate, the substitution is at the 1- and 4-positions.
The conformational behavior of the piperidine ring is significantly influenced by its substituents, especially fluorine. researchgate.net While the target compound itself does not have fluorine on the piperidine ring, the principles gleaned from fluorinated piperidines are instructive. Fluorine substitution on the piperidine ring can induce a preference for an axial conformation due to stabilizing electrostatic interactions. researchgate.netnih.gov This conformational rigidity can be advantageous for locking the molecule into a bioactive conformation, thereby enhancing its affinity for a specific target.
Furthermore, the introduction of different functional groups on the piperidine ring can lead to diverse biological activities, including potential applications in treating diabetes and Alzheimer's disease. nih.gov The flexibility to modify the piperidine scaffold allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects. nih.gov
Impact of Ester Functionality on Pharmacological Profile
The ethyl piperidine-4-carboxylate moiety is a widely used building block in the synthesis of more complex pharmaceutical agents. echemi.comnist.govchemicalbook.com Its presence suggests that the compound may act as a prodrug, where the ester is hydrolyzed in vivo by esterases to the corresponding carboxylic acid. This bioactivation can alter the molecule's polarity and its ability to interact with the target, potentially leading to a different pharmacological effect or improved elimination characteristics.
The ester group itself can also participate in binding interactions with biological targets through hydrogen bonding with the carbonyl oxygen. The size of the ester's alkyl group (ethyl in this case) can also influence steric interactions within a binding pocket.
The table below illustrates how the ester group can be a site for chemical modification to generate a library of compounds with diverse properties.
| Modification | Resulting Functional Group | Potential Impact on Properties |
|---|---|---|
| Hydrolysis | Carboxylic Acid | Increases polarity; may alter target binding and pharmacokinetics. |
| Reduction | Primary Alcohol | Increases polarity; introduces hydrogen bond donor capability. |
| Amidation | Amide | Introduces hydrogen bond donor/acceptor capabilities; can alter solubility and metabolic stability. |
| Transesterification | Different Ester (e.g., methyl, tert-butyl) | Modulates lipophilicity and steric bulk; affects rate of hydrolysis. |
Comparative SAR with Related Piperidine Derivatives and Analogues
The SAR of this compound can be better understood by comparing it with related piperidine derivatives.
N-Benzylpiperidine Analogues: N-benzylpiperidine derivatives have been explored for various therapeutic targets. nih.gov In studies targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the substitution pattern on the benzyl ring was found to be crucial for inhibitory activity. nih.gov While the specific compound has a 4-fluoro substituent, other analogues with different substituents (e.g., methoxy, chloro) on the benzyl ring would be expected to exhibit different potencies and selectivities. For example, replacing the 4-fluorobenzyl group with a non-fluorinated benzyl group often results in altered activity due to changes in electronic properties and metabolic stability. wikipedia.org
4-Substituted Piperidine Analogues: The substituent at the C-4 position is a key determinant of activity. In cocaine analogues, where the piperidine core is present, modifications at the corresponding position (C-3 in that scaffold) from an ester to bioisosteric oxadiazoles (B1248032) resulted in compounds with a longer duration of action. researchgate.net This suggests that the ethyl carboxylate group in this compound is a prime site for modification to alter the pharmacological profile. Replacing the ester with other groups like amides, ketones, or different heterocyclic rings would create a new set of analogues with potentially different biological activities. acs.orgnih.gov
The table below compares the structural features of the target compound with other generic piperidine derivatives and the potential impact on activity.
| Compound/Analogue Class | N1-Substituent | C4-Substituent | Key SAR Implication |
|---|---|---|---|
| This compound | 4-Fluorobenzyl | Ethyl carboxylate | Baseline compound; fluorine enhances metabolic stability; ester is a site for modification. |
| 1-Benzyl-piperidine-4-carboxylate Analogue | Benzyl | Ethyl carboxylate | Lacks fluorine; may have lower metabolic stability and different electronic properties affecting binding. |
| 1-(4-Fluoro-benzyl)-piperidine-4-carboxamide Analogue | 4-Fluorobenzyl | Carboxamide | Introduces H-bond donor; likely alters solubility and target interactions compared to the ester. |
| 1-(4-Fluoro-benzyl)-4-hydroxymethyl-piperidine Analogue | 4-Fluorobenzyl | Hydroxymethyl | Result of ester reduction; increased polarity and H-bond donor capacity. |
Rational Design Principles in Fluorine-Containing Analogues
The strategic incorporation of fluorine is a key principle in modern drug design. researchgate.netresearchgate.net For analogues of this compound, several rational design principles can be applied.
Metabolic Stability : The 4-fluoro substituent on the benzyl ring is a classic example of using fluorine to block metabolic oxidation at the para-position. This principle can be extended by considering fluorination at other metabolically labile positions in the molecule to enhance its half-life.
Conformational Control : As seen in studies of fluorinated piperidines, placing fluorine directly on the piperidine ring can enforce a specific chair conformation. researchgate.netnih.gov This can be a powerful tool to lock the molecule in its bioactive conformation, potentially increasing potency and selectivity. The "axial fluorine preference" is a known phenomenon that can be exploited in the design of rigid analogues. researchgate.netresearchgate.net
Modulating Basicity (pKa) : The basicity of the piperidine nitrogen is a critical factor for its interaction with many biological targets, as it is often protonated at physiological pH. The placement of electron-withdrawing fluorine atoms on the piperidine ring can lower the pKa of the nitrogen. This modulation of basicity can fine-tune the strength of ionic interactions with acidic residues (e.g., Asp, Glu) in a protein's binding site and affect the compound's absorption and distribution properties. nih.gov
Enhancing Binding Affinity : The C-F bond can act as a hydrogen bond acceptor and participate in dipole-dipole interactions. Designing analogues where the fluorine atom is positioned to form favorable interactions with a target protein can lead to a significant increase in binding affinity. researchgate.net This requires knowledge of the target's three-dimensional structure, often obtained through X-ray crystallography or homology modeling.
By applying these principles, medicinal chemists can rationally design next-generation analogues of this compound with improved pharmacological profiles.
Mechanistic Investigations of Biological Interactions
In Vitro Mechanistic Characterization
Biochemical Pathway Modulation (e.g., Energy Homeostasis)
Currently, there is no direct scientific evidence detailing the modulation of biochemical pathways, such as those involved in energy homeostasis, by Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate. However, the broader class of N-benzylpiperidine derivatives has been investigated for various biological activities that could indirectly influence cellular energy states. For instance, some piperidine (B6355638) derivatives have been studied as inhibitors of enzymes that play roles in metabolic processes.
Exploration of Topoisomerase-Independent Mechanisms of Action
The scientific literature lacks specific studies on the topoisomerase-independent mechanisms of action for this compound. Research into the broader class of piperidine-containing compounds has identified various biological targets. For example, certain piperidine derivatives have been shown to interact with DNA, which could represent a potential mechanism of action independent of topoisomerase inhibition. nih.gov
Molecular Level Interaction Analysis and Binding Modes
Detailed molecular level interaction analysis and specific binding modes for this compound with biological targets are not well-documented. However, computational and in vitro studies on other N-benzylpiperidine derivatives have provided insights into their potential interactions. For instance, studies on N-benzylpiperidine derivatives as cholinesterase inhibitors have utilized computational docking and molecular dynamics to predict favorable binding complexes with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov These studies have identified key residue interactions that contribute to the inhibitory activity of these compounds. nih.gov
Computational Chemistry and Molecular Modeling
Quantum Chemical Calculations and Electronic Structure Analysis (e.g., DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. DFT studies can determine the optimized molecular geometry, electronic distribution, and orbital energies, which are crucial for predicting reactivity and intermolecular interactions.
For Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate, a DFT analysis would typically be performed using a basis set like B3LYP/6-311+G(2d,p) to calculate its structural and electronic characteristics. iucr.org Such an analysis would yield data on:
Optimized Geometry: Precise bond lengths, bond angles, and dihedral angles of the molecule in its lowest energy state.
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity. The HOMO-LUMO energy gap provides insight into the molecule's stability and electronic excitation properties. iucr.orgresearchgate.net
Molecular Electrostatic Potential (MEP): An MEP map would visualize the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for understanding how the molecule might interact with biological receptors.
Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge delocalization and hyperconjugative interactions within the molecule, explaining its stability. iucr.orgresearchgate.net
While a specific DFT study for this exact compound is not detailed in the search results, the methodology is routinely applied to similar heterocyclic structures to elucidate these properties. researchgate.netnih.gov
Table 1: Hypothetical Data from a DFT Analysis This table illustrates the type of data that would be generated from a DFT study. The values are not from a specific study on the target compound.
| Parameter | Description | Hypothetical Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 eV |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | 5.3 eV |
| Dipole Moment | Measure of the molecule's overall polarity | 2.8 Debye |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). acgpubs.org This method is essential for identifying potential biological targets and understanding the mechanism of action. For this compound, docking studies would involve screening it against various protein targets to predict its binding affinity and pose.
Studies on similar N-benzyl-piperidine derivatives have successfully used molecular docking to predict interactions with targets like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in Alzheimer's disease research. nih.gov These studies often reveal key interactions, such as:
Hydrogen Bonds: Interactions between the ligand and specific amino acid residues like tyrosine or serine in the protein's active site.
Hydrophobic Interactions: Engagement of the benzyl (B1604629) and piperidine (B6355638) rings with nonpolar pockets within the receptor.
Pi-Pi Stacking: Interactions between the aromatic ring of the fluorobenzyl group and aromatic residues like tryptophan or phenylalanine in the protein.
A molecular docking simulation for this compound would predict its binding energy (often in kcal/mol), with lower values suggesting stronger binding. nih.gov Subsequent molecular dynamics simulations can then validate the stability of the predicted ligand-protein complex over time. nih.govnih.gov
Virtual Screening for Target Identification and Ligand Discovery
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. eco-vector.com If this compound were a lead compound, its structural features could be used to screen for other potential ligands.
Alternatively, the compound itself could be part of a library screened against a known protein target. For instance, computational platforms like SwissTargetPrediction are used to predict the most probable protein targets for novel piperidine derivatives based on structural similarity to known ligands. clinmedkaz.org This can help identify potential therapeutic applications, such as for cancer or central nervous system disorders. clinmedkaz.org The process typically involves:
Database Preparation: A large database of chemical compounds (e.g., ZINC15, DrugBank) is prepared. nih.govresearchgate.net
Pharmacophore Modeling: A model of the essential structural features required for binding to a target is created.
High-Throughput Docking: The compound library is docked into the target protein's active site. nih.gov
Hit Identification: Compounds with the best docking scores and interaction profiles are selected for further investigation. nih.govnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictor Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are built by analyzing a dataset of compounds with known activities and are used to predict the activity of new, unsynthesized molecules. mdpi.com
For a class of compounds including this compound, a QSAR study would involve calculating various molecular descriptors for each analog. nih.gov These descriptors can be categorized as:
Lipophilic: (e.g., LogP)
Electronic: (e.g., dipole moment, atomic charges)
Steric: (e.g., molecular volume, surface area)
Topological: (e.g., connectivity indices)
Using statistical methods like multiple linear regression (MLR), a model is developed that correlates these descriptors with biological activity (e.g., IC₅₀ values). nih.govnih.gov Such models help identify which molecular properties are most important for the desired activity, guiding the design of more potent derivatives. nih.gov While specific QSAR models for this compound were not found, the methodology is widely applied to piperidine derivatives for various endpoints, including toxicity and receptor binding. nih.govresearchgate.net
Table 2: Example of Descriptors Used in QSAR Modeling This table shows typical descriptors that would be calculated for a series of analogs in a QSAR study.
| Descriptor Type | Example Descriptor | Description |
|---|---|---|
| Lipophilic | LogP | Octanol-water partition coefficient, indicates hydrophobicity. |
| Electronic | Dipole Moment | Measures the polarity of the molecule. |
| Steric | Molecular Weight | The mass of the molecule. |
| Topological | Wiener Index | A graph-based descriptor of molecular branching. |
Conformation Analysis and Conformational Landscapes in Biological Environments
The three-dimensional shape (conformation) of a molecule is critical for its biological activity, as it must fit into the binding site of a protein. Conformational analysis of this compound would focus on the flexible parts of the molecule, primarily the piperidine ring and the orientation of its substituents.
Piperidine Ring Conformation: The six-membered piperidine ring typically adopts a stable "chair" conformation to minimize steric strain. nih.gov However, "boat" or "twist-boat" conformations are also possible and may be relevant in certain environments.
Substituent Orientation: The ethyl carboxylate group at the 4-position and the 4-fluorobenzyl group at the 1-position can exist in either axial or equatorial positions. Computational studies on similar N-benzylpiperidines suggest that the molecule often adopts an "L-shape". nih.gov The preference for axial versus equatorial orientations is influenced by steric and electronic effects, which can be quantified using quantum chemical calculations. nih.gov
Conformational Landscapes: Molecular dynamics simulations can be used to explore the conformational landscape of the molecule in a simulated biological environment (e.g., in water). This reveals which conformations are most stable and frequently adopted, providing a dynamic picture of the molecule's behavior and its likely binding conformation. nih.gov
Analytical Methodologies for Research and Characterization
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is fundamental to the molecular-level investigation of chemical compounds. By analyzing the interaction of electromagnetic radiation with the substance, detailed information about its atomic composition and structural arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for unambiguously determining the carbon-hydrogen framework of organic molecules. Both ¹H (proton) and ¹³C NMR spectra provide distinct information that, when combined, allows for a complete structural assignment of Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate.
In a typical ¹H NMR spectrum, the signals corresponding to the ethyl ester group would be readily identifiable: a quartet around 4.1 ppm representing the methylene (B1212753) protons (-OCH₂CH₃) coupled to the adjacent methyl group, and a triplet near 1.2 ppm for the methyl protons (-OCH₂CH₃). The protons on the 4-fluorobenzyl moiety would appear in the aromatic region of the spectrum (typically 7.0-7.3 ppm), exhibiting splitting patterns consistent with a para-substituted benzene (B151609) ring. The benzylic protons (-NCH₂Ar) would likely produce a singlet around 3.5 ppm. The protons on the piperidine (B6355638) ring would appear as a series of multiplets in the aliphatic region (approximately 1.7-3.0 ppm). rsc.org
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum would show a distinct signal for the carbonyl carbon of the ester group at the lower field (around 175 ppm). The aromatic carbons of the fluorobenzyl group would resonate between 115 and 140 ppm, with the carbon atom directly bonded to the fluorine atom exhibiting a large coupling constant (¹J C-F). rsc.org The remaining carbons, including the benzylic carbon, the piperidine ring carbons, and the ethyl group carbons, would appear at the higher field of the spectrum.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on analysis of structurally similar compounds. rsc.orgresearchgate.net
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Ethyl (-OCH₂CH₃ ) | ~1.2 (triplet) | ~14 |
| Ethyl (-OCH₂ CH₃) | ~4.1 (quartet) | ~60 |
| Piperidine (C2, C6-H) | ~2.8-3.0 (multiplet) | ~53 |
| Piperidine (C3, C5-H) | ~1.7-1.9 (multiplet) | ~28 |
| Piperidine (C4-H) | ~2.4-2.6 (multiplet) | ~41 |
| Benzyl (B1604629) (-N-CH₂ -Ar) | ~3.5 (singlet) | ~62 |
| Aromatic (C2', C6'-H) | ~7.2-7.3 (multiplet) | ~130 (d, ³JC-F ≈ 8 Hz) |
| Aromatic (C3', C5'-H) | ~7.0-7.1 (multiplet) | ~115 (d, ²JC-F ≈ 21 Hz) |
| Aromatic (C 1'-Ar) | - | ~133 |
| Aromatic (C 4'-F) | - | ~162 (d, ¹JC-F ≈ 245 Hz) |
| Ester Carbonyl (C =O) | - | ~175 |
d = doublet
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, Electrospray Ionization Mass Spectrometry (ESI-MS) is a particularly suitable soft ionization technique that allows the intact molecule to be ionized, typically by protonation, forming the [M+H]⁺ adduct.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The calculated exact mass for the protonated molecule [C₁₅H₂₀FNO₂ + H]⁺ is 282.1551, and for the sodium adduct [C₁₅H₂₀FNO₂ + Na]⁺ is 304.1370. Experimental determination of an m/z value that closely matches this calculated mass provides strong evidence for the compound's molecular formula. rsc.org
Table 2: Predicted m/z Peaks for this compound in ESI-MS
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₅H₂₁FNO₂⁺ | 282.1551 |
| [M+Na]⁺ | C₁₅H₂₀FNNaO₂⁺ | 304.1370 |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features.
The most prominent peak would be the strong C=O (carbonyl) stretch of the ester functional group, typically appearing in the range of 1730-1750 cm⁻¹. Other significant absorptions would include C-H stretching vibrations from the aliphatic (piperidine and ethyl) groups just below 3000 cm⁻¹ and from the aromatic ring just above 3000 cm⁻¹. The presence of the C-N bond in the tertiary amine of the piperidine ring would be indicated by a stretching band in the 1000-1250 cm⁻¹ region. Additionally, a C-F stretching vibration, characteristic of the fluorobenzyl group, would be expected around 1220-1240 cm⁻¹. unica.itnist.gov
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretch | 1730 - 1750 |
| C-H (Aromatic) | Stretch | 3010 - 3100 |
| C-H (Aliphatic) | Stretch | 2850 - 2980 |
| C-O (Ester) | Stretch | 1150 - 1250 |
| C-N (Tertiary Amine) | Stretch | 1000 - 1250 |
| C-F (Aryl Fluoride) | Stretch | 1220 - 1240 |
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of a compound in its solid crystalline state. While a crystal structure for the title compound is not publicly available, analysis of related piperidine derivatives provides insight into the structural information that could be obtained. nih.gov
For a crystalline sample of this compound, X-ray diffraction would confirm the molecular connectivity and provide exact bond lengths and angles. It would also reveal the conformation of the molecule. Studies on similar structures have shown that the piperidine ring typically adopts a stable chair conformation. researchgate.net This analysis would also elucidate the spatial orientation of the substituents on the piperidine ring, such as the ethyl carboxylate and the 4-fluorobenzyl groups, and describe the intermolecular interactions, like hydrogen bonding, that dictate the crystal packing in the solid state. researchgate.netmdpi.com
Chromatographic Separation and Purity Assessment
Chromatographic methods are essential for the separation of compounds from reaction mixtures and for the quantitative assessment of purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique used to determine the purity of this compound. The most common mode for a compound of this polarity is reversed-phase HPLC (RP-HPLC).
In a typical RP-HPLC setup, the compound is dissolved in a suitable solvent and injected into the system. It then passes through a column packed with a nonpolar stationary phase (e.g., C18-silica) and is eluted by a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid). The compound is detected as it exits the column, usually by a UV detector. The time it takes for the compound to travel through the column is known as its retention time (Rt). A pure sample should ideally show a single, sharp peak in the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks detected. semanticscholar.org
Table 4: Representative HPLC Purity Data Table
| Peak No. | Retention Time (min) | Peak Area | Area (%) | Identity |
| 1 | 2.15 | 15,432 | 0.35 | Impurity |
| 2 | 4.78 | 4,389,120 | 99.51 | This compound |
| 3 | 5.03 | 6,177 | 0.14 | Impurity |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) is a fundamental and widely utilized technique for the qualitative analysis of "this compound". analyticaltoxicology.com Its primary application is in monitoring the progress of synthesis reactions, allowing researchers to quickly assess the conversion of starting materials into the desired product. rsc.org TLC is also employed to identify the presence of the compound in mixtures and to determine appropriate solvent systems for purification by column chromatography. rsc.org
The process involves spotting a solution of the sample onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material known as the stationary phase. fishersci.com For compounds like "this compound," the most common stationary phase is silica (B1680970) gel. rsc.org The plate is then placed in a sealed chamber containing a solvent or a mixture of solvents, referred to as the mobile phase or eluent. As the mobile phase ascends the plate via capillary action, the compound travels up the plate at a rate that is dependent on its polarity, the polarity of the stationary phase, and the composition of the mobile phase.
Visualization of the separated spots is typically achieved under UV light, especially if the TLC plate contains a fluorescent indicator (e.g., F254), which makes UV-absorbing compounds appear as dark spots. analyticaltoxicology.comrsc.org This method is effective for identifying the compound and any impurities present.
| Parameter | Description | Common Application |
|---|---|---|
| Stationary Phase | Silica gel 60 F254 | General purpose analysis and reaction monitoring. rsc.org |
| Mobile Phase (Eluent) | Ethyl acetate/Hexane (e.g., 1:20 v/v) | Used to control the separation of non-polar to moderately polar compounds. rsc.org |
| Visualization | UV light (254 nm and 365 nm) | Detection of aromatic and conjugated systems present in the molecule. rsc.org |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Derivatized Compounds
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. ddtjournal.com While direct analysis of "this compound" is possible, chemical derivatization is often employed to enhance detection sensitivity and improve chromatographic separation, particularly for isomers or related metabolites. ddtjournal.comnih.gov
Derivatization involves chemically modifying the analyte to attach a new functional group, which can improve its ionization efficiency in the mass spectrometer's ion source (e.g., electrospray ionization - ESI). aliyuncs.com This modification can introduce a readily chargeable moiety or a group that is more easily ionized, leading to a stronger signal and lower limits of detection. ddtjournal.comdaneshyari.com Furthermore, the derivative may exhibit altered fragmentation patterns during tandem mass spectrometry (MS/MS), providing more specific and structurally informative data for quantification and identification. aliyuncs.com The selection of a derivatization reagent is based on the functional groups present in the target molecule. daneshyari.com
| Derivatization Reagent Class | Target Functional Group | Purpose of Derivatization | Example Reagent |
|---|---|---|---|
| Acylating Agents | Secondary Amine (Piperidine Nitrogen) | Increase hydrophobicity, improve chromatographic retention, and introduce a stable fragment for MS/MS. | Acetic Anhydride |
| Alkylating Agents | Secondary Amine (Piperidine Nitrogen) | Introduce a specific mass shift and alter polarity. | Pentafluorobenzyl bromide ddtjournal.com |
| Reagents for Carboxylic Acids (post-hydrolysis of ester) | Carboxylic Acid | Improve ionization efficiency by adding a permanently charged or easily ionizable group. | N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) daneshyari.com |
Advanced Biophysical Techniques for Binding and Mechanism Studies
To understand how "this compound" interacts with its biological targets, a range of advanced biophysical techniques are employed. These methods provide critical data on binding affinity, kinetics, and the structural changes induced upon binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to measure real-time biomolecular interactions. nih.gov It is instrumental in characterizing the binding of a small molecule ligand, such as "this compound," to a target protein. In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the surface. Binding between the compound and the immobilized protein causes a change in the refractive index at the sensor surface, which is detected and recorded in real-time as a response signal. nih.gov This allows for the precise determination of kinetic parameters. nih.gov
| Parameter | Symbol | Description |
|---|---|---|
| Association Rate Constant | k_a (or k_on) | The rate at which the compound binds to the target protein. |
| Dissociation Rate Constant | k_d (or k_off) | The rate at which the compound-protein complex dissociates. |
| Equilibrium Dissociation Constant | K_D | A measure of binding affinity, calculated as k_d/k_a. A lower K_D value indicates a higher binding affinity. |
Thermal Shift Assays (TSA)
Thermal Shift Assays (TSA), also known as differential scanning fluorimetry (DSF), are used to assess the stability of a protein and to detect ligand binding. springernature.com The principle is that the binding of a ligand, like "this compound," often stabilizes the target protein, leading to an increase in its thermal denaturation temperature (melting temperature, Tₘ). researchgate.netnih.gov
The assay is typically performed using a real-time PCR instrument. springernature.com The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that has a preference for binding to the hydrophobic regions of a protein. nih.gov As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core. The dye then binds, causing a sharp increase in fluorescence. nih.gov When a ligand is bound to the protein, it typically requires more thermal energy to unfold, resulting in a positive "thermal shift" (ΔTₘ). This method is widely used in drug discovery for screening compound libraries and validating hits. springernature.com
| Sample | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
|---|---|---|
| Target Protein (Apo) | 52.3 °C | N/A |
| Target Protein + Compound | 56.8 °C | +4.5 °C |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy is a specialized technique that detects species with unpaired electrons. nih.gov While "this compound" itself is not paramagnetic, EPR can be used to study its effect on a biological target through site-directed spin labeling. This involves introducing a stable radical (a spin label) at a specific site on the target protein.
EPR spectroscopy can then provide detailed information about the local environment of the spin label. nih.gov Upon binding of the compound, conformational changes in the protein can alter the mobility of the spin label, which is reflected in the EPR spectrum. Furthermore, by using two spin labels, EPR distance measurements can determine precise distances between different parts of the protein, revealing how these distances change when the compound binds. nih.gov This makes EPR a valuable tool for elucidating the detailed mechanism of action and the structural consequences of ligand binding. nih.gov
| EPR Technique | Information Gained | Requirement |
|---|---|---|
| Continuous Wave (CW)-EPR | Measures dynamics and mobility of the spin label, indicating local conformational changes upon ligand binding. nih.gov | Site-directed spin labeling of the target protein. nih.gov |
| Pulsed EPR (e.g., DEER/PELDOR) | Measures precise distances (1.5–8.0 nm) between two spin labels to map ligand-induced global conformational changes. nih.gov | Introduction of two spin labels at specific sites on the target protein. nih.gov |
Metabolic Stability and Pharmacokinetic Considerations in Research
In Vitro Metabolic Stability Studies (e.g., Rat and Human Liver Microsomes)
In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo clearance of a compound. nuvisan.com These assays typically utilize liver microsomes, which contain a high concentration of cytochrome P450 (CYP450) enzymes, the primary drivers of Phase I metabolism. srce.hr By incubating a compound with rat and human liver microsomes, researchers can determine key pharmacokinetic parameters like the intrinsic clearance (CLint) and half-life (t½). nuvisan.com
Studies on analogous N-benzylpiperidine structures demonstrate variable stability across species. For instance, a comparable compound exhibited modest stability in mouse and rat microsomes, with only 16.7% to 27.5% of the parent compound remaining after 120 minutes. researchgate.net In contrast, the same compound showed significantly higher stability in human liver microsomes, with 72.6% remaining after the same incubation period. researchgate.net This species-specific difference is crucial for extrapolating preclinical data to humans. The primary experimental setup involves incubating the test compound at a low concentration (e.g., 1 µM) with a standardized amount of microsomal protein (e.g., 0.5 mg/mL) and an NADPH-regenerating system to initiate the metabolic reactions. frontiersin.orgnih.gov The depletion of the parent compound over time is then monitored by LC-MS/MS. nih.gov
Table 1: Representative In Vitro Metabolic Stability of an N-Benzylpiperidine Analogue
| Species | Microsomal System | Incubation Time (min) | % Parent Compound Remaining | Reference |
|---|---|---|---|---|
| Mouse | Liver Microsomes | 120 | 27.5% | researchgate.net |
| Rat | Liver Microsomes | 120 | 16.7% | researchgate.net |
| Human | Liver Microsomes | 120 | 72.6% | researchgate.net |
Influence of Fluorine Substitution on Metabolic Pathways and Enzymes
The introduction of fluorine into a drug candidate is a common medicinal chemistry strategy to enhance metabolic stability. tandfonline.com The strong carbon-fluorine (C-F) bond and the high electronegativity of fluorine can significantly alter a molecule's electronic properties and block metabolically susceptible sites. tandfonline.com In the case of Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate, the fluorine atom at the para-position of the benzyl (B1604629) ring serves as a metabolic blocker.
Unsubstituted benzene (B151609) rings are prone to oxidation by CYP450 enzymes, typically at the para-position. pressbooks.pub Placing an electron-withdrawing group like fluorine in this position deactivates the aromatic ring, making it less susceptible to oxidative attack. tandfonline.compressbooks.pub This strategy effectively prevents para-hydroxylation, a common metabolic pathway for benzyl moieties, thereby increasing the compound's half-life. sci-hub.box While the C-F bond itself is exceptionally strong and rarely cleaved, the presence of fluorine can influence the reactivity of adjacent positions. tandfonline.comacs.org However, in a saturated system, the inductive effect of fluorine generally results in a decreased susceptibility of neighboring groups to metabolic attack by CYP450 enzymes. tandfonline.com
Identification of Biotransformation Pathways (e.g., N-Dealkylation, Hydroxylation)
For N-benzylpiperidine derivatives, two primary biotransformation pathways are commonly observed: N-dealkylation and hydroxylation. nih.govresearchgate.net These reactions are predominantly mediated by CYP450 enzymes, particularly the CYP3A4 and CYP2D6 isoforms. researchgate.net
N-Dealkylation: This pathway involves the cleavage of the bond between the piperidine (B6355638) nitrogen and the benzyl group. nih.govresearchgate.net The initial step is a CYP450-catalyzed hydroxylation of the benzylic carbon (the carbon atom attached to the nitrogen). nih.govsemanticscholar.org The resulting carbinolamine intermediate is unstable and spontaneously decomposes, yielding the dealkylated piperidine derivative (Ethyl piperidine-4-carboxylate) and 4-fluorobenzaldehyde. nih.gov This is a major metabolic route for many drugs containing an N-benzylpiperidine scaffold. nih.govresearchgate.net
Hydroxylation: Oxidative attack can also occur at other positions on the molecule. Although para-hydroxylation of the benzyl ring is blocked by the fluorine atom, hydroxylation could potentially occur on the piperidine ring. frontiersin.org The piperidine moiety itself can be a site for NADPH-dependent metabolism, leading to the formation of various mono- and multi-oxidized metabolites. frontiersin.org
In studies of ebastine, a compound with a 4-substituted piperidine, N-dealkylation was found to be mediated almost exclusively by CYP3A4, while hydroxylation at other positions was mediated by different, unidentified enzymes. nih.gov
Strategies for Improving Metabolic Stability in Piperidine Analogues
When initial studies reveal poor metabolic stability for a piperidine-containing compound, several medicinal chemistry strategies can be employed to improve its pharmacokinetic profile. srce.hrnih.gov
Metabolic Blocking: As discussed, the introduction of fluorine or other electron-withdrawing groups at metabolically vulnerable positions is a highly effective strategy. pressbooks.pub
Steric Hindrance: Introducing bulky groups near a metabolic "soft spot" can sterically shield it from the active site of metabolizing enzymes. For example, adding substituents to the piperidine ring can hinder its oxidation.
Scaffold Hopping or Ring Modification: Replacing the piperidine ring with a different heterocyclic system, such as a morpholine (B109124) ring, can block metabolism at the nitrogen atom and potentially improve solubility. pressbooks.pub
Linker Modification: In compounds where the piperidine is part of a larger structure connected by a linker (e.g., an ester or amide), modifying this linker can enhance stability. Replacing a metabolically labile ester linkage with a more robust amide bond is a common approach to prevent hydrolysis by esterase enzymes. nih.gov
Deuteration: Replacing hydrogen atoms with deuterium (B1214612) at sites of metabolism can slow the rate of bond cleavage due to the kinetic isotope effect. This strategy is particularly useful when hydrogen abstraction is the rate-limiting step in the metabolic process. nih.gov For instance, deuteration of a phenyl ring on a piperidine scaffold has been shown to significantly improve microsomal stability. nih.gov
Future Research Directions and Translational Potential
Development of Novel Analogs with Enhanced Specificity and Potency
The development of novel analogs of Ethyl 1-(4-fluoro-benzyl)-piperidine-4-carboxylate is a primary focus for enhancing its therapeutic profile. The strategic incorporation of fluorine is known to improve critical drug properties such as metabolic stability, bioavailability, and binding affinity. researchgate.netmdpi.com Future research will concentrate on systematic modifications of the parent molecule to optimize its interaction with biological targets.
Key strategies for analog development include:
Modification of the Piperidine (B6355638) Ring: Introducing additional substitutions or altering the stereochemistry of the piperidine ring can significantly influence the compound's conformational preferences and, consequently, its biological activity. nih.govresearchgate.net
Alteration of the Benzyl (B1604629) Group: Varying the position of the fluorine atom on the benzyl ring or introducing other substituents can modulate electronic properties and target engagement.
Ester Modification: Replacing the ethyl ester with other alkyl or aryl groups can impact solubility, membrane permeability, and pharmacokinetic properties. nih.gov
The goal of these modifications is to create a library of analogs with a range of potencies and specificities. High-throughput screening of these new compounds against various biological targets will be essential to identify candidates with superior therapeutic potential and reduced off-target effects. Chemoinformatic tools will play a crucial role in predicting the properties of these new analogs, such as their pKa values, which can correlate with reduced cardiac toxicity. acs.orgnih.govacs.org
| Molecular Component | Modification Strategy | Desired Outcome |
|---|---|---|
| Piperidine Ring | Introduction of additional substituents (e.g., methyl, hydroxyl groups) | Enhanced target binding and altered conformational structure |
| Fluorobenzyl Group | Varying fluorine position (ortho, meta); introducing other halogens | Modulation of electronic properties and target specificity |
| Ester Group | Conversion to amides, carboxylic acids, or different esters | Improved pharmacokinetics and solubility |
Exploration of New Therapeutic Areas Based on Mechanistic Insights
While the initial therapeutic targets of this compound are being defined, a deeper understanding of its mechanism of action could unveil new applications. The piperidine scaffold is a common feature in a wide range of pharmaceuticals, indicating its versatility in interacting with diverse biological systems. nih.govrsc.orgrsc.org
Recent studies on related fluorinated piperidines have shown potential in several disease areas. For instance, certain derivatives have demonstrated inhibitory effects on α-glucosidase and cholinesterases, suggesting applications in diabetes and Alzheimer's disease. nih.gov Other piperidine-based compounds have been investigated for their antiviral and antipsychotic properties. researchgate.netnih.gov Research into the specific pathways modulated by this compound could therefore open doors to treating:
Neurodegenerative Diseases: By exploring its effects on neurotransmitter systems and enzymes implicated in diseases like Alzheimer's and Parkinson's.
Metabolic Disorders: Investigating its impact on enzymes involved in glucose and lipid metabolism could lead to new treatments for diabetes and related conditions. nih.gov
Infectious Diseases: Screening against a panel of viral or bacterial targets could identify novel antimicrobial applications. nih.govacs.org
Elucidating the precise molecular interactions and downstream signaling effects will be critical for repositioning this compound or its analogs for new therapeutic uses.
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Impact
To gain a holistic view of the biological effects of this compound, future research should integrate multi-omics approaches. This involves the simultaneous analysis of the genome, proteome, metabolome, and lipidome of cells or organisms exposed to the compound. Such a systems-biology approach can reveal not only the primary target but also the broader network of pathways affected.
A recent study utilizing multi-omics analysis on piperine, a compound containing a piperidine moiety, successfully identified its key target and mechanism in gastric cancer treatment by reprogramming lipid metabolism. researchgate.net A similar strategy could be applied here.
| Omics Field | Data to be Generated | Potential Insights |
|---|---|---|
| Genomics/Transcriptomics | Changes in gene expression profiles (mRNA sequencing) | Identification of regulated genes and pathways |
| Proteomics | Alterations in protein abundance and post-translational modifications | Direct target identification and affected protein networks |
| Metabolomics | Shifts in endogenous metabolite concentrations | Understanding of the compound's impact on cellular metabolism |
By integrating these datasets, researchers can construct a comprehensive model of the compound's biological impact, identify potential biomarkers for efficacy, and predict off-target effects, thereby accelerating its translational potential.
Methodological Advancements in Synthesis and Characterization of Fluorinated Piperidines
Continued progress in the development of this compound and its analogs relies on advancements in synthetic and analytical chemistry. While methods for synthesizing fluorinated piperidines exist, developing more efficient, scalable, and stereoselective routes is an ongoing research goal. nih.govacs.org
Future research in this area should focus on:
Novel Synthetic Routes: Exploring new catalytic methods, such as heterogeneous hydrogenation of fluoropyridines, to produce these compounds with high yield and selectivity. nih.govacs.org
Advanced Characterization Techniques: Utilizing sophisticated analytical methods, particularly NMR spectroscopy, to precisely determine the structure and conformational behavior of newly synthesized analogs. researchgate.netnih.gov Understanding the three-dimensional conformation is crucial as it directly influences how the molecule interacts with its biological target. nih.govresearchgate.net
Chemoinformatic Analysis: Applying computational tools to study the properties of fluorinated piperidines, such as their three-dimensionality and basicity, can help in designing molecules with improved "lead-likeness" for drug development. acs.orgnih.govacs.org
These methodological advancements will not only facilitate the synthesis of a broader range of analogs but also provide deeper insights into the structure-activity relationships that govern their biological function.
Q & A
Q. What are the standard synthetic routes for Ethyl 1-(4-Fluoro-benzyl)-piperidine-4-carboxylate?
The compound is typically synthesized via amide coupling or alkylation reactions. For example, piperidine derivatives are often prepared using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry acetonitrile or dichloromethane (DCM). Ethyl piperidine-4-carboxylate intermediates can react with halogenated arylalkyl reagents (e.g., bromo-/chloro-benzyl derivatives) in the presence of organic bases like DIEA. Reaction conditions often involve room-temperature stirring for 12–24 hours, followed by purification via trituration or column chromatography .
Q. How is the compound characterized post-synthesis?
Characterization involves a combination of spectroscopic and analytical techniques:
- NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ester functionality.
- IR spectroscopy to identify carbonyl (C=O, ~1730 cm⁻¹) and amide (C=O, ~1687 cm⁻¹) groups.
- Mass spectrometry (MS) for molecular weight confirmation and fragmentation pattern analysis (e.g., loss of ethoxy groups or benzyl fragments).
- Elemental analysis to validate purity and stoichiometry .
Q. What purification techniques are effective for isolating the compound?
Common methods include:
- Trituration in ethyl acetate or hexane to remove unreacted starting materials.
- Column chromatography using silica gel with gradients of ethyl acetate/hexane.
- Acid-base extraction to separate hydrolyzed byproducts (e.g., free carboxylic acids) .
Advanced Research Questions
Q. How can researchers address low yields in the amide coupling step during synthesis?
Low yields may result from incomplete activation of the carboxylic acid. Optimization strategies include:
- Using HOBt or HOAt to suppress racemization and improve coupling efficiency.
- Switching solvents (e.g., from acetonitrile to DCM) to enhance reagent solubility.
- Increasing reaction time (24–48 hours) or adding catalytic DMAP.
- Monitoring reaction progress via TLC or LC-MS to identify side products .
Q. What strategies are employed to modify the piperidine ring for structure-activity relationship (SAR) studies?
Key modifications include:
- Substituent introduction : Alkyl/aryl groups at the piperidine nitrogen (e.g., 4-fluoro-benzyl) to modulate lipophilicity and binding affinity.
- Ester hydrolysis : Converting the ethyl ester to a carboxylic acid for salt formation or further functionalization.
- Ring functionalization : Introducing hydroxyl, amino, or sulfonamide groups via oxidation/reduction or nucleophilic substitution .
Q. How can contradictions in biological activity data be resolved?
Contradictions often arise from assay variability or impurities. Methodological solutions include:
- Reproducibility checks : Repeating assays under standardized conditions (e.g., fixed pH, temperature).
- Purity assessment : Using HPLC (>95% purity) or LC-MS to rule out byproduct interference.
- Orthogonal assays : Validating results across multiple platforms (e.g., enzymatic vs. cell-based assays) .
Q. What computational methods predict the compound’s metabolic stability?
- Molecular docking : To assess binding interactions with cytochrome P450 enzymes (e.g., CYP3A4).
- QSAR models : Utilizing descriptors like logP, polar surface area, and hydrogen-bond donors to predict clearance rates.
- In silico metabolism tools : Software like MetaSite or StarDrop simulates Phase I/II metabolic pathways .
Q. How are byproducts from ester hydrolysis managed during synthesis?
- Controlled saponification : Using stoichiometric NaOH/EtOH at 0–5°C to minimize overhydrolysis.
- Protection/deprotection : Temporarily masking the ester group with tert-butyl or benzyl protections during reactive steps.
- Acidic workup : Precipitating the free carboxylic acid at pH 3–4 to separate it from unhydrolyzed ester .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
